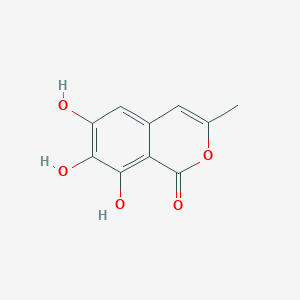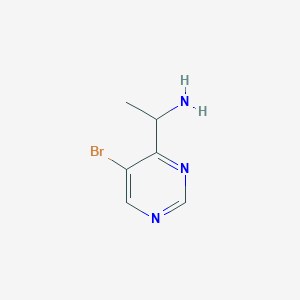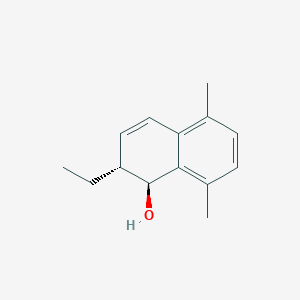
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the transformation of lactone derivatives into the desired compound can be carried out using specific catalysts and reaction conditions . Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to isolate the desired enantiomer and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-2-phenylcyclohexanol
- (1S,2R)-2-amino-1,2-diphenylethanol
Uniqueness
What sets (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol apart from similar compounds is its specific stereochemistry and the presence of ethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C14H18O/c1-4-11-7-8-12-9(2)5-6-10(3)13(12)14(11)15/h5-8,11,14-15H,4H2,1-3H3/t11-,14+/m1/s1 |
Clave InChI |
ANXKMZQJKWJSSJ-RISCZKNCSA-N |
SMILES isomérico |
CC[C@@H]1C=CC2=C(C=CC(=C2[C@H]1O)C)C |
SMILES canónico |
CCC1C=CC2=C(C=CC(=C2C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
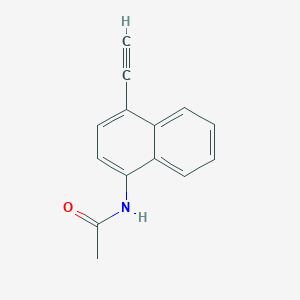


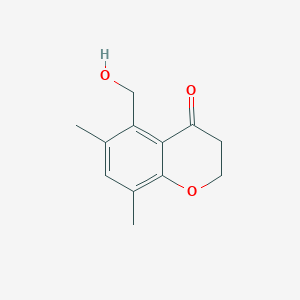
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)



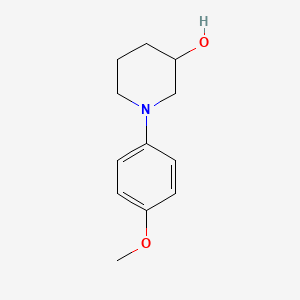
![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)
![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
